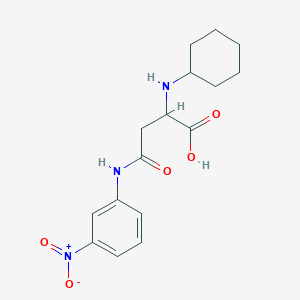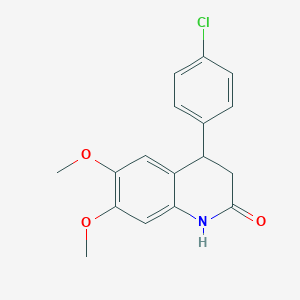![molecular formula C22H25NO3S B4129913 N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide](/img/structure/B4129913.png)
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide
Übersicht
Beschreibung
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide, also known as FTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTTP belongs to the family of amides and is known for its unique biochemical and physiological effects.
Wirkmechanismus
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide acts as a selective inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels. This increase in endocannabinoid levels can activate cannabinoid receptors, which are involved in various physiological processes such as pain modulation, inflammation, and anxiety regulation.
Biochemical and Physiological Effects:
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide has been shown to have various biochemical and physiological effects. Inhibition of FAAH by N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors. This activation of cannabinoid receptors has been shown to have therapeutic effects in various disease states such as pain, inflammation, and anxiety. Additionally, N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide in lab experiments is its selectivity for FAAH. This selectivity allows for the specific inhibition of FAAH without affecting other enzymes or receptors. Additionally, N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain studies.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide. One direction is the development of more potent and selective inhibitors of FAAH. Additionally, the therapeutic potential of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide in various disease states such as pain, inflammation, and anxiety should be further explored. The use of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide in combination with other drugs or therapies should also be investigated. Finally, the development of new methods for the synthesis of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide and related compounds should be explored to improve its availability and accessibility for research purposes.
Conclusion:
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its selectivity for FAAH and its ability to increase endocannabinoid levels make it a promising candidate for the treatment of various disease states such as pain, inflammation, and anxiety. Further research is needed to fully explore its therapeutic potential and to develop more potent and selective inhibitors of FAAH.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide is its ability to act as a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that are involved in various physiological processes. Inhibition of FAAH by N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]-N-(2-thienylmethyl)propanamide can lead to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease states such as pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-3-22(24)23(16-17-8-7-15-27-17)13-12-19(21-11-6-14-26-21)18-9-4-5-10-20(18)25-2/h4-11,14-15,19H,3,12-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGUKLXHMRBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=CC=C1OC)C2=CC=CO2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-{[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetyl}glycinate](/img/structure/B4129832.png)

![ethyl 1-[(4-chlorophenyl)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4129839.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4129857.png)

![methyl 2-[({[1-(1,3-benzodioxol-5-yl)ethyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129860.png)
![4-(pentanoylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4129865.png)
![N-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide](/img/structure/B4129876.png)
![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4129895.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4129925.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}pentanamide](/img/structure/B4129927.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B4129929.png)